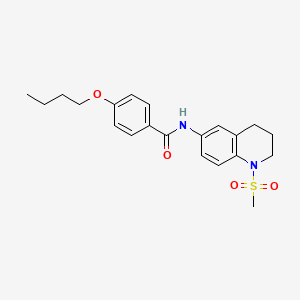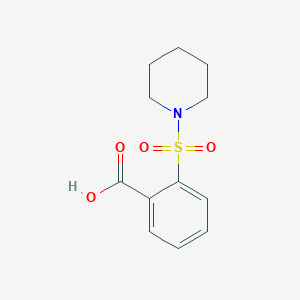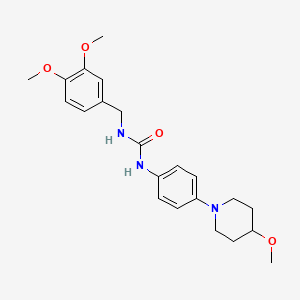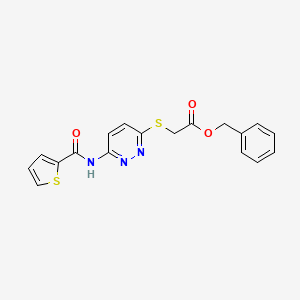
N-butyl-4-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-butyl-4-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a useful research compound. Its molecular formula is C26H32N4O5 and its molecular weight is 480.565. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Modulation of Genotoxicity : N-tert-butyl-alpha-phenylnitrone (PBN) and its derivatives, related to the compound , have been used to modulate the genotoxicity of ethoxyquin, a preservative in animal feeds. Studies have shown that PBN and its derivatives can reduce DNA damage caused by ethoxyquin in human lymphocytes (Skolimowski et al., 2010).
Antioxidant and Anticancer Activity : Novel derivatives bearing structural similarities to the compound have demonstrated significant antioxidant activity, exceeding that of known antioxidants like ascorbic acid. They also showed promising anticancer activity against specific human cancer cell lines, indicating potential therapeutic applications (Tumosienė et al., 2020).
Antimicrobial Activities : New derivatives of 1,2,4-Triazole, structurally related to the compound, have been synthesized and exhibited good to moderate antimicrobial activities against various test microorganisms (Bektaş et al., 2007).
Pharmacological Applications : Quinazoline derivatives have been explored for their pharmacological applications, including diuretic, antihypertensive, and anti-diabetic potentials. Some compounds have shown significant activity in these areas (Rahman et al., 2014).
Synthesis and Characterization : The synthesis and characterization of various quinazoline derivatives have been extensively studied, providing insights into the properties and potential applications of these compounds in medicinal chemistry (Desai et al., 2007).
Anticonvulsant Activity : Hybrid compounds derived from pyrrolidin-1-yl propanamides and butanamides, structurally similar to the compound of interest, have been synthesized and evaluated for anticonvulsant activity. Some of these compounds displayed broad-spectrum activity in preclinical seizure models, suggesting potential applications in treating epilepsy (Kamiński et al., 2015).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-butyl-4-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves the condensation of 2-ethoxyaniline with ethyl acetoacetate to form 2-(2-ethoxyphenyl)-2-oxoethyl acetoacetate, which is then reacted with anthranilic acid to form 2-(2-ethoxyphenyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid. This intermediate is then coupled with N-butyl-1,4-diaminobutane to form the final product.", "Starting Materials": [ "2-ethoxyaniline", "ethyl acetoacetate", "anthranilic acid", "N-butyl-1,4-diaminobutane" ], "Reaction": [ "Step 1: Condensation of 2-ethoxyaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(2-ethoxyphenyl)-2-oxoethyl acetoacetate.", "Step 2: Reaction of 2-(2-ethoxyphenyl)-2-oxoethyl acetoacetate with anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride to form 2-(2-ethoxyphenyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid.", "Step 3: Coupling of 2-(2-ethoxyphenyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid with N-butyl-1,4-diaminobutane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form N-butyl-4-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide." ] } | |
CAS RN |
899786-71-1 |
Molecular Formula |
C26H32N4O5 |
Molecular Weight |
480.565 |
IUPAC Name |
N-butyl-4-[1-[2-(2-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C26H32N4O5/c1-3-5-16-27-23(31)15-10-17-29-25(33)19-11-6-8-13-21(19)30(26(29)34)18-24(32)28-20-12-7-9-14-22(20)35-4-2/h6-9,11-14H,3-5,10,15-18H2,1-2H3,(H,27,31)(H,28,32) |
InChI Key |
NEDAQWRHGQZWBJ-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3OCC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2821658.png)

![2-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B2821660.png)


![5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2821664.png)



![3-ethoxy-4-{[2-(1H-indol-3-yl)ethyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B2821670.png)
